molecular formula C11H8N2 B8702117 1-Naphthylcyanamide

1-Naphthylcyanamide

Cat. No. B8702117
M. Wt: 168.19 g/mol
InChI Key: SYNRNTWNYBCYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358993B1

Procedure details

Cyanogen bromide (4.4 gm, 41.9 mmol) was added in portions to the stirred and ice-bath cooled solution of 1-aminonaphthalene (10.0 gm, 69.8 mmol) in toluene (100 mL). After 0.5 hour, the cooling bath was removed the reaction mixture was stirred at room temperature for 12 hours. The precipitate was filtered and the solid was triturated with water (150 mL) for 0.5 hour. The resulted solid was filtered and washed with water (4×20 mL) and the solid was dried in vacuum oven at 40° C. This material (4.6 gm) was used as such without any further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[NH2:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1>C1(C)C=CC=CC=1>[C:5]1([NH:4][C:2]#[N:1])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
N#CBr
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
the solid was triturated with water (150 mL) for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulted solid was filtered
WASH
Type
WASH
Details
washed with water (4×20 mL)
CUSTOM
Type
CUSTOM
Details
the solid was dried in vacuum oven at 40° C
CUSTOM
Type
CUSTOM
Details
such without any further purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)NC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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